molecular formula C25H34F2O5 B1681877 Tafluprost CAS No. 209860-87-7

Tafluprost

Número de catálogo: B1681877
Número CAS: 209860-87-7
Peso molecular: 452.5 g/mol
Clave InChI: WSNODXPBBALQOF-MMDZIBFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tafluprost es un análogo de prostaglandina utilizado principalmente en el tratamiento del glaucoma de ángulo abierto y la hipertensión ocular. Se administra tópicamente en forma de gotas para los ojos y funciona reduciendo la presión intraocular. This compound es un análogo fluorado de la prostaglandina F2-alfa y es conocido por su alta eficacia y perfil de seguridad .

Direcciones Futuras

Tafluprost is indicated for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The recommended dose is one drop of this compound Ophthalmic Solution in the conjunctival sac of the affected eye(s) once daily in the evening . The dose should not exceed once daily since it has been shown that more frequent administration of prostaglandin analogs may lessen the intraocular pressure lowering effect .

Análisis Bioquímico

Biochemical Properties

Tafluprost plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. Upon administration, this compound is hydrolyzed by corneal esterases to form this compound acid . This compound acid then binds to the prostaglandin F receptor, which is a G-protein-coupled receptor, leading to a series of biochemical reactions that result in the reduction of intraocular pressure . The interaction with the prostaglandin F receptor increases the outflow of aqueous humor from the eye, thereby lowering intraocular pressure .

Cellular Effects

This compound has various effects on different cell types and cellular processes. In ocular cells, this compound acid increases the outflow of aqueous humor by remodeling the extracellular matrix and relaxing the ciliary muscle . This process involves changes in cell signaling pathways, including the activation of protein kinase C and the modulation of calcium ion concentrations . Additionally, this compound can influence gene expression related to extracellular matrix components and enzymes involved in aqueous humor dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to this compound acid, which then acts as a selective agonist at the prostaglandin F receptor . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . This compound acid also induces changes in gene expression, particularly those genes involved in extracellular matrix remodeling and aqueous humor outflow .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained effects over time. Studies have demonstrated that this compound maintains its intraocular pressure-lowering effects for at least 24 hours after administration . The stability of this compound in solution and its resistance to degradation contribute to its prolonged efficacy . Long-term studies have indicated that this compound continues to be effective in reducing intraocular pressure without significant degradation or loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively reduce intraocular pressure without causing significant adverse effects . Higher doses can lead to toxic effects, including conjunctival hyperemia and ocular discomfort . The threshold for these adverse effects varies among different animal species, but the general trend indicates that this compound is well-tolerated at therapeutic doses .

Metabolic Pathways

This compound undergoes metabolic conversion primarily through hydrolysis by corneal esterases to form this compound acid . This compound acid is further metabolized via fatty acid beta-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the efficient breakdown and elimination of this compound from the body, minimizing systemic exposure and potential side effects .

Transport and Distribution

This compound is transported and distributed within ocular tissues following topical administration. The lipophilic nature of this compound allows it to penetrate the cornea easily and reach the target tissues . Once hydrolyzed to this compound acid, it binds to the prostaglandin F receptor in the ciliary body and trabecular meshwork, facilitating its therapeutic effects . The distribution of this compound acid is primarily localized to ocular tissues, with minimal systemic absorption .

Subcellular Localization

The subcellular localization of this compound and its active metabolite, this compound acid, is primarily within the ciliary muscle and trabecular meshwork . This compound acid exerts its effects by binding to the prostaglandin F receptor on the cell surface, initiating intracellular signaling pathways that lead to increased aqueous humor outflow . The targeting of this compound acid to these specific ocular compartments ensures its efficacy in reducing intraocular pressure .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de tafluprost implica varios pasos clave, incluyendo la reducción DIBAL-H, la reacción de Wittig y la esterificación. El proceso comienza con un compuesto que se muestra en una fórmula específica y se somete a estas reacciones para producir this compound con una alta pureza superior al 99% . Otro método implica el uso de Corolid como material de partida e incluye oxidación, condensación, fluoración, desprotección, reducción, recondensación, esterificación y refinado .

Métodos de producción industrial

La producción industrial de this compound emplea métodos de preparación a gran escala que utilizan tecnología de purificación de columnas de preparación en fase inversa y fase normal. Este método garantiza la alta pureza y estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Tafluprost se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

El producto principal formado a partir de estas reacciones es el propio this compound, junto con sus intermediarios y derivados como el ácido this compound .

Comparación Con Compuestos Similares

Tafluprost se compara con otros análogos de prostaglandinas como latanoprost, travoprost y bimatoprost. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound es único debido a su estructura fluorada, que proporciona una mayor afinidad por el receptor de prostaglandina F . Los estudios han demostrado que this compound tiene una mayor afinidad por el receptor en comparación con latanoprost y otros análogos .

Lista de compuestos similares

This compound destaca por su estructura química única y su alta eficacia en la reducción de la presión intraocular, lo que lo convierte en un compuesto valioso en el tratamiento del glaucoma y la hipertensión ocular.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tafluprost involves the conversion of prostaglandin F2α (PGF2α) into Tafluprost through several chemical reactions.", "Starting Materials": ["Prostaglandin F2α (PGF2α)", "Acetic anhydride", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["PGF2α is reacted with acetic anhydride and methanesulfonic acid in dimethylformamide to form PGF2α triacetate.", "The PGF2α triacetate is then reacted with triethylamine and methanol to form Tafluprost methyl ester.", "The Tafluprost methyl ester is then hydrolyzed with sodium hydroxide to form Tafluprost.", "The Tafluprost is then purified using hydrochloric acid and water to obtain the final product."] }

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow.

Número CAS

209860-87-7

Fórmula molecular

C25H34F2O5

Peso molecular

452.5 g/mol

Nombre IUPAC

propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1

Clave InChI

WSNODXPBBALQOF-MMDZIBFSSA-N

SMILES isomérico

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

SMILES canónico

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Apariencia

White solid powder

Punto de ebullición

100°C

melting_point

87.5 °C

209860-87-7

Descripción física

Liquid

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Insoluble
5.28e-03 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate
AFP-168
tafluprost

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafluprost
Reactant of Route 2
Reactant of Route 2
Tafluprost
Reactant of Route 3
Reactant of Route 3
Tafluprost
Reactant of Route 4
Tafluprost
Reactant of Route 5
Tafluprost
Reactant of Route 6
Tafluprost

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.